Cas no 5539-46-8 (5-amino-1,3-thiazole-4-carboxamide)

5-Amino-1,3-thiazole-4-carboxamide is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at the 5-position and a carboxamide group at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The compound serves as a valuable intermediate for the development of biologically active molecules, including potential antimicrobial and antitumor agents. Its reactivity allows for further functionalization, enabling the synthesis of diverse derivatives. The presence of both amino and carboxamide groups enhances its utility in nucleophilic and condensation reactions. High purity grades are available to ensure consistency in research and industrial applications.
5-amino-1,3-thiazole-4-carboxamide structure
5539-46-8 structure
Product Name:5-amino-1,3-thiazole-4-carboxamide
CAS No:5539-46-8
MF:C4H5N3OS
MW:143.166998624802
MDL:MFCD11848433
CID:1006636
PubChem ID:12620180
Update Time:2025-10-30

5-amino-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Aminothiazole-4-carboxamide
    • 5-Amino-1,3-thiazole-4-carboxamide
    • 5-amino-4-Thiazolecarboxamide
    • SY009597
    • MFCD11848433
    • AMY7744
    • BCP28672
    • DS-18491
    • DTXSID90504587
    • SC3371
    • DA-38012
    • A870206
    • AKOS006339578
    • 5539-46-8
    • SCHEMBL26684203
    • 4-Thiazolecarboxamide, 5-amino-
    • CS-W003808
    • 5-amino-1,3-thiazole-4-carboxamide
    • MDL: MFCD11848433
    • Inchi: 1S/C4H5N3OS/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8)
    • InChI Key: RMTWCCFQMSROIY-UHFFFAOYSA-N
    • SMILES: S1C=NC(C(N)=O)=C1N

Computed Properties

  • Exact Mass: 143.01500
  • Monoisotopic Mass: 143.01533297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.537
  • PSA: 110.24000
  • LogP: 1.10570

5-amino-1,3-thiazole-4-carboxamide Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280;P305+P351+P338
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

5-amino-1,3-thiazole-4-carboxamide Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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5-amino-1,3-thiazole-4-carboxamide Production Method

5-amino-1,3-thiazole-4-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5539-46-8)5-amino-1,3-thiazole-4-carboxamide
Order Number:A870206
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:22
Price ($):350.0
Email:sales@amadischem.com

Additional information on 5-amino-1,3-thiazole-4-carboxamide

Comprehensive Overview of 5-Amino-1,3-thiazole-4-carboxamide (CAS No. 5539-46-8): Properties, Applications, and Research Insights

5-Amino-1,3-thiazole-4-carboxamide (CAS No. 5539-46-8) is a heterocyclic organic compound featuring a thiazole ring core with an amino group at the 5-position and a carboxamide moiety at the 4-position. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for bioactive derivatives. The compound’s molecular formula, C4H5N3OS, reflects its compact yet functionally rich architecture, enabling diverse synthetic applications.

Recent studies highlight the role of 5-amino-1,3-thiazole-4-carboxamide in the development of kinase inhibitors and antimicrobial agents, aligning with growing interest in targeted therapies and antibiotic resistance solutions. Researchers frequently explore its structure-activity relationships (SAR) to optimize drug candidates, particularly in oncology and infectious disease fields. The compound’s hydrogen-bonding capacity and electron-rich thiazole ring make it a valuable scaffold for fragment-based drug design (FBDD).

From a synthetic chemistry perspective, 5539-46-8 serves as a precursor for thiazolo[5,4-d]pyrimidines and other fused heterocycles, which are prevalent in FDA-approved drugs. Its carboxamide group allows for straightforward derivatization via condensation or cross-coupling reactions, addressing the demand for modular synthetic routes in medicinal chemistry. Analytical techniques like HPLC and LC-MS are commonly employed to characterize its purity, given its importance in high-value intermediates.

Environmental and regulatory considerations for 5-amino-1,3-thiazole-4-carboxamide emphasize its biodegradability profile and low ecotoxicity, making it a sustainable choice for green chemistry initiatives. Industry professionals often search for "safe handling of thiazole derivatives" or "scalable synthesis of 5539-46-8," reflecting practical concerns in process optimization. The compound’s stability under ambient conditions further enhances its utility in industrial settings.

Emerging applications include its use in fluorescent probes for cellular imaging, leveraging the thiazole ring’s photophysical properties. This aligns with trends in theranostics (therapy + diagnostics), a hotspot in precision medicine. Patent analyses reveal increasing filings involving 5539-46-8 derivatives for neuroprotective agents and metabolic disorder treatments, answering frequent queries like "thiazole-based drugs in clinical trials."

Quality control protocols for 5-amino-1,3-thiazole-4-carboxamide typically involve NMR spectroscopy and elemental analysis to ensure batch-to-batch consistency, critical for regulatory compliance. Suppliers increasingly provide COA (Certificate of Analysis) documentation to meet stringent pharmaceutical standards, addressing search trends such as "where to buy high-purity 5539-46-8." Storage recommendations usually suggest dry, cool environments to preserve its hydrolytic stability.

In summary, 5-amino-1,3-thiazole-4-carboxamide (CAS No. 5539-46-8) represents a multifaceted compound bridging academic research and industrial innovation. Its relevance to drug discovery, material science, and bioconjugation ensures sustained interest, while its synthetic accessibility positions it as a cornerstone in heterocyclic chemistry. Future directions may explore its catalytic applications or polymeric integrations, responding to interdisciplinary scientific demands.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5539-46-8)5-amino-1,3-thiazole-4-carboxamide
A870206
Purity:99%
Quantity:5g
Price ($):350.0
Email